molecular formula C8H14O5S B7887814 2,4-Dimethylbenzenesulfonic acid dihydrate

2,4-Dimethylbenzenesulfonic acid dihydrate

Cat. No.: B7887814
M. Wt: 222.26 g/mol
InChI Key: PCMSCWFZBHVERE-UHFFFAOYSA-N
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Description

Chemical Significance within Aromatic Sulfonic Acids and Their Hydrates

Aromatic sulfonic acids are a class of organic acids characterized by a sulfonic acid group (-SO3H) attached to an aromatic ring. They are known for their strong acidic properties and play crucial roles as catalysts and intermediates in organic synthesis. wikipedia.org The presence of water molecules in the crystal lattice, as in the case of 2,4-dimethylbenzenesulfonic acid dihydrate, can significantly influence the compound's physical and chemical properties.

The acidity of sulfonic acids is a key feature. For instance, p-toluenesulfonic acid is a strong organic acid, about a million times stronger than benzoic acid, and is non-oxidizing, making it a versatile catalyst. preprints.org The presence of water in the dihydrate form of 2,4-dimethylbenzenesulfonic acid may influence its acidity and catalytic behavior, a subject that warrants further specific investigation.

Physicochemical Properties of 2,4-Dimethylbenzenesulfonic Acid (Anhydrous)
PropertyValueReference
Molecular FormulaC8H10O3S nih.gov
Molecular Weight186.23 g/mol nih.gov
Melting Point57.0 to 61.0 °C epa.gov
Boiling Point (rough estimate)316-319 °C epa.gov
Density (rough estimate)1.30 g/cm³ epa.gov
Water Solubility0.829 g/L epa.gov

Research Trajectories and Academic Relevance

The research interest in 2,4-dimethylbenzenesulfonic acid and its hydrated form stems from their potential applications as catalysts in organic synthesis. Aromatic sulfonic acids are known to catalyze a variety of reactions, including esterification, alkylation, and condensation reactions. acs.orgfigshare.com

A significant area of research for sulfonic acids is in Friedel-Crafts alkylations. For example, p-toluenesulfonic acid monohydrate has been demonstrated as an efficient and recoverable catalyst for the alkylation of aromatic nuclei with activated alkyl halides, alkenes, or tosylates under mild conditions. acs.orgfigshare.com This suggests a potential research avenue for this compound, exploring its efficacy and selectivity in similar transformations. The presence of two methyl groups on the benzene (B151609) ring, as opposed to one in p-toluenesulfonic acid, could influence its catalytic properties due to electronic and steric effects.

The synthesis of 2,4-dimethylbenzenesulfonic acid itself has been a subject of study. A patented process describes the synthesis of 2,4-diaminobenzenesulfonic acid and its sodium salt, which involves the sulfonation of m-phenylenediamine. While not directly the synthesis of the title compound, it highlights the industrial relevance of related substituted benzenesulfonic acids.

Furthermore, the study of hydrated sulfonic acids is relevant to the field of materials science, particularly in the development of proton exchange membranes for fuel cells. The hydration level of sulfonic acid groups in polymers like Nafion is critical to their proton conductivity. rsc.org Research into the hydration structure of small molecule sulfonic acids like this compound can provide fundamental insights into these complex systems.

Compound Identification
Compound NameCAS NumberMolecular FormulaSynonyms
This compound92558-30-0C8H14O5S-
2,4-Dimethylbenzenesulfonic acid88-61-9C8H10O3S2,4-Xylenesulfonic acid, m-Xylene-4-sulfonic acid
p-Toluenesulfonic acid monohydrate6192-52-5C7H10O4STsOH·H2O
Benzenesulfonic acid98-11-3C6H6O3S-
m-Phenylenediamine108-45-2C6H8N21,3-Diaminobenzene

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-dimethylbenzenesulfonic acid;dihydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3S.2H2O/c1-6-3-4-8(7(2)5-6)12(9,10)11;;/h3-5H,1-2H3,(H,9,10,11);2*1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCMSCWFZBHVERE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)O)C.O.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2,4 Dimethylbenzenesulfonic Acid and Its Dihydrate

Sulfonation Routes to 2,4-Dimethylbenzenesulfonic Acid

The primary method for producing 2,4-dimethylbenzenesulfonic acid is through the electrophilic aromatic sulfonation of m-xylene (B151644). This reaction introduces a sulfonic acid group (-SO₃H) onto the benzene (B151609) ring.

The direct sulfonation of m-xylene is a well-established industrial process. This reaction is typically carried out using potent sulfonating agents such as concentrated sulfuric acid, fuming sulfuric acid (oleum), or sulfur trioxide.

Japanese patent JPS58154550A discloses a continuous process for reacting m-xylene with sulfuric acid at a concentration of 70-80% by weight and a temperature of 70-80°C. google.com This method aims to produce high-purity m-xylene-4-sulfonic acid with a low sulfone content (≤300ppm). google.com The molar ratio of m-xylene to sulfuric acid is maintained between 1:1.3 and 1:1.9. google.com Another Japanese patent, JPS58157760A, describes a similar continuous sulfonation process where the sulfuric acid concentration is kept between 70 and 78% by weight. google.com This patent highlights that if the sulfuric acid concentration is too high, side reactions become more prevalent, and if it is too low, the reaction rate is insufficient. google.com

Fuming sulfuric acid, which is a solution of sulfur trioxide in sulfuric acid, is also a common sulfonating agent. The reaction with oleum (B3057394) is highly exothermic and requires careful temperature control to minimize the formation of byproducts, such as sulfones.

Sulfonating AgentReactantTemperature (°C)Sulfuric Acid Conc. (wt%)Molar Ratio (m-xylene:H₂SO₄)Product PurityReference
Sulfuric Acidm-Xylene70-8070-801:1.3 - 1:1.9≤300ppm sulfone google.com
Sulfuric Acidm-XyleneNot specified70-78Not specifiedNot specified google.com

While direct sulfonation with strong acids is effective, research has explored more environmentally benign and selective methods. The use of solid acid catalysts is a promising area of investigation for aromatic sulfonation. Although specific examples for the synthesis of 2,4-dimethylbenzenesulfonic acid are not extensively documented in the provided results, the principles of solid acid catalysis in related xylene reactions are relevant.

Acid-catalyzed isomerization of xylenes (B1142099) over solid acid catalysts, such as zeolites, is a well-studied industrial process. researchgate.netmdpi.comexxonmobilchemical.com These catalysts possess strong acid sites that can facilitate electrophilic substitution reactions. The application of such catalysts to the sulfonation of m-xylene could offer advantages in terms of catalyst recyclability, reduced waste acid production, and potentially higher selectivity due to shape-selective effects within the catalyst pores. The activity of these catalysts is related to the concentration and strength of their acid sites. mdpi.com

Further research into the development of tailored solid acid catalysts for the direct sulfonation of m-xylene could lead to more sustainable and efficient production methods for 2,4-dimethylbenzenesulfonic acid.

Derivatization Strategies Utilizing 2,4-Dimethylbenzenesulfonic Acid as a Precursor

2,4-Dimethylbenzenesulfonic acid is a versatile precursor for the synthesis of other important chemical compounds. One of the most common derivatization reactions is the conversion to its corresponding sulfonyl chloride.

A Chinese patent, CN108084062A, details a method for the preparation of 2,4-dimethylbenzenesulfonyl chloride from m-xylene using chlorosulfonic acid. google.com In this process, m-xylene is reacted with chlorosulfonic acid at a controlled temperature of 20°C. google.compatsnap.com The reaction is carried out in the presence of anhydrous potassium sulfate (B86663). google.compatsnap.com This method provides a direct route to the sulfonyl chloride derivative. A related process for preparing 2,4-dimethylthiophenol involves the chlorosulfonation of 1,3-xylene with chlorosulfonic acid at 0-30°C to yield 2,4-dimethylbenzenesulfonyl chloride, which is then reduced. quickcompany.in

Another important derivatization is the formation of esters. For example, the ethyl ester of p-toluenesulfonic acid is a common reagent in organic synthesis. nist.gov Similarly, 2,4-dimethylbenzenesulfonic acid can be esterified to produce the corresponding sulfonate esters, which can be used as alkylating agents.

The sulfonyl chloride derivative is particularly useful as it can be readily converted into a variety of other functional groups, including sulfonamides and sulfonate esters, further highlighting the importance of 2,4-dimethylbenzenesulfonic acid as a key synthetic intermediate.

DerivativeStarting MaterialReagent(s)Key ConditionsReference
2,4-Dimethylbenzenesulfonyl chloridem-XyleneChlorosulfonic acid, Anhydrous potassium sulfate20°C google.compatsnap.com
2,4-Dimethylbenzenesulfonyl chloride1,3-XyleneChlorosulfonic acid0-30°C quickcompany.in
Ethyl p-toluenesulfonatep-Toluenesulfonic acidEthanol (inferred)Not specified nist.gov

Structural Elucidation and Solid State Chemistry of 2,4 Dimethylbenzenesulfonic Acid Dihydrate

Crystallographic Investigations

Crystallographic studies are fundamental to understanding the three-dimensional arrangement of atoms and molecules in a solid. For 2,4-dimethylbenzenesulfonic acid dihydrate, such investigations reveal intricate details about its structure, intermolecular interactions, and the role of water molecules in its crystal lattice.

Single-Crystal X-ray Diffraction Analysis of Dihydrate and Related Adducts

Typically, arylsulfonic acids crystallize as hydrates, where the strong acidic nature of the sulfonic acid group leads to protonation of water molecules, forming hydronium ions (H₃O⁺). The crystal lattice is then composed of the arylsulfonate anion and the hydronium cation, further stabilized by water molecules of hydration. It is highly probable that the crystal structure of this compound consists of a 2,4-dimethylbenzenesulfonate (B253566) anion and a hydronium ion, with the second water molecule participating in an extensive hydrogen-bonding network.

Analysis of Hydrogen Bonding Networks and Supramolecular Interactions

Hydrogen bonding and other supramolecular interactions are the key forces governing the assembly of molecules in the crystalline state. In hydrated sulfonic acids, a complex network of hydrogen bonds is expected, primarily involving the sulfonate group's oxygen atoms, the hydronium ion, and the water molecules.

The sulfonate group (–SO₃⁻) is an excellent hydrogen bond acceptor, with its three oxygen atoms readily participating in hydrogen bonds. The hydronium ion (H₃O⁺) is a strong hydrogen bond donor. The additional water molecule can act as both a hydrogen bond donor and acceptor, bridging different components of the crystal lattice. This intricate network of interactions leads to the formation of a stable, three-dimensional supramolecular architecture. The study of such networks is crucial for understanding the physical properties of the crystal.

Influence of Hydration on Crystal Packing and Molecular Conformation

The presence of water molecules of hydration significantly influences the crystal packing and can affect the conformation of the 2,4-dimethylbenzenesulfonate anion. Water molecules fill the voids in the crystal lattice, leading to a more stable and dense packing arrangement.

The hydration state can also influence the orientation of the sulfonic acid group relative to the benzene (B151609) ring. The extensive hydrogen-bonding network created by the water molecules can lock the molecule into a specific conformation that might differ from the anhydrous form. Theoretical calculations on related hydrated sulfonic acids have shown that the presence of even a few water molecules can lead to complete dissociation of the sulfonic acid proton, fundamentally altering the interactions within the crystal. contemporarypediatrics.com

Spectroscopic Characterization in Academic Research

Spectroscopic techniques provide valuable information about the chemical structure, functional groups, and bonding within a molecule. For this compound, NMR and vibrational spectroscopy are key tools for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy: The ¹H NMR spectrum of 2,4-dimethylbenzenesulfonic acid has been recorded in various deuterated solvents. The chemical shifts provide clear assignments for the aromatic protons and the methyl groups.

¹H NMR Chemical Shift Data for 2,4-Dimethylbenzenesulfonic Acid
AssignmentShift (ppm) in D₂OShift (ppm) in DMSO-d₆
Aromatic-H7.777.63
Aromatic-H7.176.99
Aromatic-H7.156.96
CH₃2.602.50
CH₃2.312.25

Data sourced from ChemicalBook. chemicalbook.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. While specific data for the dihydrate is not detailed, the spectrum of the parent acid would show distinct signals for the aromatic carbons (including the carbon attached to the sulfonyl group) and the two methyl carbons.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Hydration States

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is used to identify functional groups and study intermolecular interactions.

FT-IR Spectroscopy: The FT-IR spectrum of solid 2,4-dimethylbenzenesulfonic acid would be expected to show characteristic absorption bands. In the dihydrate form, the presence of water and hydronium ions would significantly alter the spectrum, particularly in the O-H stretching region (typically 3500-2500 cm⁻¹), which would likely be very broad due to the strong hydrogen bonding. Other key vibrations include the S=O stretching modes of the sulfonate group (around 1250-1120 cm⁻¹ and 1060-1010 cm⁻¹), and C-H stretching and bending vibrations of the aromatic ring and methyl groups.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. Studies on related hydrated arylsulfonic acids have shown that Raman spectroscopy can be used to probe the degree of acid dissociation and the nature of the hydrogen bonding with water molecules. contemporarypediatrics.comnih.gov For this compound, Raman spectroscopy would be a valuable tool for studying the vibrational modes of the sulfonate group and the interactions with the hydronium ion and water molecules in the solid state. The presence of water of hydration would influence the vibrational frequencies of the functional groups. contemporarypediatrics.com

Mass Spectrometry (GC-MS, LC-MS, HRMS) for Molecular Identity and Purity Assessment

Mass spectrometry is a cornerstone analytical technique for confirming the molecular identity and assessing the purity of 2,4-Dimethylbenzenesulfonic acid. Through methods like Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and High-Resolution Mass Spectrometry (HRMS), precise mass-to-charge ratio (m/z) data is obtained, allowing for unambiguous identification and fragmentation analysis.

For the anhydrous form of 2,4-Dimethylbenzenesulfonic acid (C₈H₁₀O₃S), the exact mass is 186.035065 Da. nih.gov In mass spectrometry experiments, this compound is often analyzed as its deprotonated ion, [M-H]⁻, with a precursor m/z of approximately 185.0278. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly well-suited for analyzing polar compounds like sulfonic acids. sielc.com High-resolution analyses, often employing instruments like an ESI-QTOF (Electrospray Ionization - Quadrupole Time-of-Flight), provide detailed fragmentation data (MS2). In a typical negative ionization mode, the [M-H]⁻ ion is selected and fragmented. Key fragments observed for 2,4-Dimethylbenzenesulfonic acid include a prominent peak at m/z 79.957, corresponding to the [SO₃]⁻ fragment, and a peak at m/z 121.065, which can be attributed to the loss of the sulfonate group from the xylene ring. nih.gov

The table below summarizes representative data obtained from LC-MS/MS experiments on 2,4-Dimethylbenzenesulfonic acid.

Interactive Table: Representative LC-MS/MS Fragmentation Data for 2,4-Dimethylbenzenesulfonic acid ([M-H]⁻)

ParameterValueReference
Precursor Ion (m/z) 185.0278 nih.gov
Precursor Formula [C₈H₉O₃S]⁻ nih.gov
Ionization Mode Negative ESI nih.gov
Instrument Type ESI-QTOF / LC-ESI-QFT nih.gov
Collision Energy 35-40 (nominal) nih.gov
Major Fragment 1 (m/z) 79.9573 nih.gov
Putative Fragment 1 ID [SO₃]⁻
Major Fragment 2 (m/z) 121.0658 nih.gov
Putative Fragment 2 ID [C₈H₉]⁺ (after SO₃ loss)

Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, often requiring derivatization of the polar sulfonic acid to increase its volatility. drugbank.com The resulting mass spectra provide a characteristic fragmentation pattern that serves as a chemical fingerprint for identification. nih.gov The combination of chromatographic retention time and the mass spectrum provides high confidence in the identification and purity assessment of the compound. sielc.comchemicalbook.com

Advanced Spectroscopic Techniques for Probing Hydration Structures (e.g., S-K XANES)

Understanding the precise nature of water molecule interactions within the crystal lattice of this compound is critical. Advanced spectroscopic techniques, particularly Sulfur K-edge X-ray Absorption Near-Edge Structure (S-K XANES), offer a powerful tool for this purpose. nih.gov S-K XANES is a synchrotron-based technique that directly probes the electronic structure and local chemical environment of sulfur atoms. arizona.edu

The energy and features of the S K-edge absorption spectrum are highly sensitive to the oxidation state and coordination environment of the sulfur atom. researchgate.net For sulfonic acids, the sulfur is in a high oxidation state (S⁶⁺), which results in a characteristic absorption edge at a higher energy compared to reduced sulfur species like thiols or sulfides. researchgate.netpnas.org

In the context of the dihydrate, S-K XANES can distinguish between sulfur atoms that are directly interacting with water molecules and those that are not. The hydration of the sulfonic acid group leads to subtle but measurable shifts in the XANES spectrum. researchgate.netrsc.org These changes arise from the hydrogen bonding between the water molecules and the sulfonate oxygens, which alters the electronic density around the central sulfur atom.

By comparing the experimental S-K XANES spectrum of this compound with theoretical spectra calculated for different possible hydration geometries (e.g., water molecules hydrogen-bonded to one, two, or three of the sulfonate oxygens), the dominant hydration structure can be determined. rsc.org Studies on similar hydrated systems, like Nafion membranes which contain sulfonic acid groups, have successfully used this approach to reveal that even after extensive drying at high temperatures, a single water molecule can remain strongly bound to the sulfonic acid group, demonstrating the technique's sensitivity to tightly bound hydration shells. researchgate.netrsc.orgkyoto-u.ac.jp This confirms that S-K XANES is an excellent tool for elucidating the specific hydrogen-bonding network involving the water molecules and the sulfonate headgroup in the solid state. nih.gov

Theoretical and Computational Chemistry Approaches

Density Functional Theory (DFT) for Electronic Structure and Bonding Analysis

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure, molecular geometry, and bonding characteristics of molecules like this compound. arxiv.orggrafiati.com DFT calculations allow for the prediction of various properties, such as bond lengths, bond angles, and charge distributions, providing a quantum chemical basis for understanding the molecule's structure and reactivity. nih.govmdpi.com

For 2,4-Dimethylbenzenesulfonic acid, DFT can be used to model the geometry of the sulfonate group, the aromatic ring, and their interaction with the two water molecules in the dihydrate. These calculations can confirm the distorted tetrahedral geometry around the sulfur atom and predict the precise O-S-O and O-S-C bond angles. mdpi.com

A key application of DFT in this context is the analysis of proton dissociation and hydration. researchgate.net By calculating the potential energy surface, DFT can determine the most stable arrangement of the two water molecules around the sulfonic acid group. It can elucidate the hydrogen-bonding network, predicting the bond lengths and energies of the O-H···O interactions between the water molecules and the sulfonate oxygens. researchgate.net Furthermore, DFT studies on similar sulfonic acids have shown that the presence of a specific number of water molecules is crucial for proton dissociation from the acid group to form a hydronium ion (H₃O⁺) and a sulfonate anion (SO₃⁻). kyoto-u.ac.jpresearchgate.net DFT calculations can determine the energetic feasibility of such proton transfer within the dihydrate crystal structure.

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insight into the molecule's electronic behavior. For arylsulfonamides, DFT studies show the HOMO is often localized on the aromatic ring system, while the LUMO may be distributed across the sulfonamide portion, indicating the sites most likely to be involved in electronic transitions. mdpi.com Natural Bond Orbital (NBO) analysis, another DFT-based method, can further quantify charge delocalization and the strength of intermolecular interactions, such as the hydrogen bonds that define the hydrate's structure. mdpi.comnih.gov

Molecular Dynamics Simulations for Hydration Dynamics and Proton Transfer Mechanisms

Molecular Dynamics (MD) simulations provide a dynamic picture of the atomic-level behavior of this compound over time. rsc.orggrafiati.com By solving Newton's equations of motion for a system of atoms, MD can model the vibrations, rotations, and translations of the sulfonic acid and its associated water molecules, revealing crucial information about the stability of the hydrate (B1144303) structure and the dynamics of intermolecular interactions. arxiv.org

For the dihydrate, MD simulations can be used to explore the dynamics of the hydration shell around the polar sulfonate group. These simulations can track the movement and orientation of the two water molecules, calculating properties like their residence time near the sulfonate oxygens and their diffusion behavior within the crystal lattice. nih.gov This provides insight into how "tightly" the water molecules are bound. researchgate.net

Furthermore, MD is an essential tool for studying proton transfer mechanisms, a key chemical process for sulfonic acids. semanticscholar.org In aqueous environments, proton transfer is often described by two primary mechanisms: the "vehicle" mechanism, where a proton is carried by a diffusing water molecule (e.g., as H₃O⁺), and the "Grotthuss" or "hopping" mechanism, where a proton is relayed through a network of hydrogen-bonded water molecules. semanticscholar.org MD simulations of hydrated sulfonic acid systems, such as Nafion membranes, have been used to investigate the kinetics of proton transfer and the conditions that favor one mechanism over the other. nih.govsemanticscholar.org For this compound, MD could be used to simulate the likelihood and pathway of a proton hopping from the sulfonic acid to a water molecule and then potentially between the two water molecules, elucidating the fundamental steps of proton transport within the solid-state structure.

Computational Studies of Intermolecular Interactions (e.g., Hirshfeld Surface Analysis, SAPT)

To fully understand the crystal packing and stability of this compound, it is essential to analyze the network of non-covalent interactions that hold the molecules together. Hirshfeld surface analysis is a modern computational tool that provides a unique method for visualizing and quantifying these intermolecular interactions within a crystal lattice. nih.govconicet.gov.ar

The Hirshfeld surface is a three-dimensional surface defined around a molecule in a crystal, partitioning the crystal space into regions where the electron density of a given molecule dominates. By mapping properties onto this surface, such as the normalized contact distance (d_norm), one can identify regions of close intermolecular contact. nih.gov These contacts, which appear as red spots on the d_norm map, highlight the most significant interactions, such as hydrogen bonds. nih.govnih.gov

O···H/H···O contacts: Representing the crucial hydrogen bonds between the sulfonate oxygens and the water molecules, as well as between the water molecules themselves.

H···H contacts: Typically the most abundant interaction, representing van der Waals forces.

C···H/H···C contacts: Arising from interactions involving the aromatic and methyl hydrogens with neighboring carbon atoms.

S···H/H···S contacts: Weaker interactions involving the sulfur atom.

Studies of similar organic crystals show these interactions account for the vast majority of the crystal cohesion. For example, in a related sulfur-containing aromatic compound, H···H, C···H, N···H, and S···H contacts accounted for 51.6%, 23.0%, 15.8%, and 8.5% of the total Hirshfeld surface, respectively. nih.gov A similar analysis for this compound would precisely quantify the role of hydrogen bonding and other van der Waals forces in stabilizing its solid-state structure.

Mechanistic Investigations of Reactions Involving 2,4 Dimethylbenzenesulfonic Acid Dihydrate

Catalytic Mechanisms

2,4-Dimethylbenzenesulfonic acid is a strong organic acid belonging to the class of arylsulfonic acids. Its acidic character stems from the electron-withdrawing sulfonyl group (-SO₃H) attached to the aromatic ring, which facilitates the dissociation of the proton. This property makes it an effective Brønsted acid catalyst for a variety of organic transformations that require protonation to activate a substrate. Like other sulfonic acids such as p-toluenesulfonic acid, it is often used as a substitute for strong mineral acids like sulfuric acid, offering advantages in terms of handling and solubility in organic solvents.

In esterification reactions, 2,4-dimethylbenzenesulfonic acid catalyzes the formation of an ester from a carboxylic acid and an alcohol. researchgate.net The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the sulfonic acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. A subsequent series of proton transfer steps and the elimination of a water molecule yield the final ester product and regenerate the acid catalyst. The use of sulfonic acid catalysts is well-established for this purpose. researchgate.netrsc.org

Similarly, in Friedel-Crafts alkylation reactions, the acid can act as a catalyst to generate the required carbocation electrophile from an alkene or an alcohol. While strong Lewis acids are more common, strong Brønsted acids can also facilitate these reactions. For instance, the alkylation of benzene (B151609) or toluene (B28343) with vinyl sulfones has been demonstrated in the presence of 97% sulfuric acid, a process mechanistically similar to catalysis by 2,4-dimethylbenzenesulfonic acid. researchgate.net

The table below illustrates the catalytic use of sulfonic acids in esterification, showcasing typical reaction conditions and outcomes.

The hydration state of a sulfonic acid catalyst, such as 2,4-dimethylbenzenesulfonic acid dihydrate, is of critical importance to its catalytic performance. researchgate.net The water molecules in the dihydrate form are not merely passive components; they are integral to the catalyst's structure and reactivity. The presence of water can affect the catalyst in several ways:

Formation of the Catalytic Species : In the hydrated form, the acidic proton from the sulfonic acid group can protonate a water molecule to form a hydronium ion (H₃O⁺). This hydronium ion is often the primary proton-donating species in the catalytic cycle. The stability and reactivity of this hydrated proton complex are different from that of the anhydrous acid.

Catalyst Deactivation and Side Reactions : While water is essential for creating the active species, its presence can sometimes be detrimental. In some reactions, water can act as a competing nucleophile, leading to hydrolysis of products or reactants. However, in other cases, such as the dehydration of methanol to dimethyl ether (DME), water has been shown to have a positive effect on the stability of sulfonic acid catalysts, in contrast to catalysts like γ-Al₂O₃ which are rapidly deactivated by water. rsc.org

Structural Stability : The water molecules form a hydrogen-bonded network with the sulfonate anions. rsc.org This network stabilizes the crystal structure. Studies on Nafion, a perfluorinated sulfonic acid polymer, show that even at elevated temperatures (e.g., 140°C), a single water molecule can remain strongly bound to the sulfonic acid group, indicating the stability of the hydrated form. rsc.org This "strongly bound water" is crucial for maintaining the catalytic sites' integrity. rsc.orgresearchgate.net

The physicochemical properties of a hydrated compound differ significantly from its anhydrous form, impacting solubility and stability. researchgate.net Therefore, substituting a hydrated catalyst with an anhydrous one (or vice versa) is not a trivial change and must be considered in the context of the specific reaction, as water-sensitive reactants or products could be adversely affected. researchgate.net

Electrophilic Aromatic Substitution Pathways

2,4-Dimethylbenzenesulfonic acid is synthesized via the electrophilic aromatic substitution (EAS) of m-xylene (B151644). researchgate.net This reaction is a cornerstone of industrial organic chemistry. wikipedia.org The electrophile in this reaction is typically sulfur trioxide (SO₃) or its protonated form, HSO₃⁺, which is generated from concentrated or fuming sulfuric acid. masterorganicchemistry.comlibretexts.org

The mechanism proceeds in two main steps:

Attack of the Electrophile : The π-electron system of the m-xylene ring acts as a nucleophile, attacking the electrophilic sulfur atom of SO₃. This is the rate-determining step as it temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.com

Deprotonation : A weak base, such as the HSO₄⁻ ion or a water molecule, removes a proton from the carbon atom bearing the -SO₃H group. masterorganicchemistry.com This step restores the aromaticity of the ring, yielding the final product, 2,4-dimethylbenzenesulfonic acid. libretexts.orgmasterorganicchemistry.com

The regioselectivity of the reaction—the placement of the sulfonic acid group on the ring—is dictated by the directing effects of the two methyl substituents on the m-xylene ring. Methyl groups are activating and ortho, para-directing. In m-xylene, the positions available for substitution are C2, C4, C5, and C6.

Positions 2 and 6 are ortho to one methyl group and para to the other.

Position 4 is ortho to both methyl groups.

Position 5 is meta to both methyl groups.

Based on electronic effects alone, substitution would be favored at positions 2, 4, and 6. However, steric hindrance plays a significant role. The position between the two methyl groups (C2) is sterically hindered. Position 4, while being ortho to two methyl groups, is less hindered than C2. Kinetic studies on the sulfonation of m-xylene have shown that the 4-sulfonic acid is the major product. For example, sulfonation with H₂S₂O₇ as the sulfonating entity at 25.0°C yields 84.3% of the 4-isomer and only 14.5% of the 2-isomer. researchgate.net When a less sterically demanding sulfonating agent (H₃SO₄⁺) is used, the selectivity for the 4-position is even higher, at 98.9%. researchgate.netresearchgate.net This demonstrates that while the methyl groups activate the ring for substitution, steric factors are crucial in determining the final product distribution.

Nucleophilic Substitution at Sulfonyl Centers

While 2,4-dimethylbenzenesulfonic acid primarily functions as an acid catalyst through its proton, the sulfur atom of its sulfonyl group is an electrophilic center and can undergo nucleophilic substitution. mdpi.com These reactions typically involve the conversion of the sulfonic acid into a more reactive derivative, such as a sulfonyl chloride, which has a better leaving group.

A common transformation is the reaction of a benzenesulfonic acid with a chlorinating agent like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) to form the corresponding sulfonyl chloride (e.g., 2,4-dimethylbenzenesulfonyl chloride). wikipedia.org This sulfonyl chloride is a key intermediate that can then react with a wide range of nucleophiles.

The general mechanism is often an addition-elimination pathway. A nucleophile attacks the electrophilic sulfur atom, forming a transient, pentacoordinate trigonal-bipyramidal intermediate. iupac.org The leaving group (e.g., chloride) is then expelled to give the substitution product. mdpi.com

Interestingly, studies on the kinetics of nucleophilic substitution at the sulfonyl center of arenesulfonyl chlorides have revealed that ortho-alkyl groups can accelerate the reaction, which is counterintuitive to steric hindrance effects. mdpi.com This acceleration is attributed to the ortho-substituents restricting the rotation around the C-S bond, locking the molecule into a more reactive conformation. mdpi.com

In some cases, the sulfonate group itself can act as a leaving group in an ipso-nucleophilic aromatic substitution, particularly if the aromatic ring is highly activated by strong electron-withdrawing groups. For example, 2,4-dinitrobenzenesulfonic acid reacts with active methylene (B1212753) compounds, where the sulfonic acid group is displaced. acs.org

Protonic Conductivity and Ion Transport Studies

Hydrated aromatic sulfonic acids, including this compound, are of significant interest for their ability to conduct protons. This property is fundamental to their application in technologies like proton exchange membranes (PEMs) for fuel cells. annualreviews.orgacs.org The proton conductivity is intrinsically linked to the hydration state of the material. frontiersin.org

Vehicular Mechanism : Protons are transported as part of a mobile species, such as the hydronium ion (H₃O⁺) or larger water clusters (e.g., the Zundel ion, H₅O₂⁺, or Eigen ion, H₉O₄⁺), which diffuse through the material's channels. nih.gov

Grotthuss Mechanism : This involves "proton hopping" where a proton is transferred along a chain of hydrogen-bonded water molecules through the formation and cleavage of covalent bonds. acs.orgnih.gov This process is often the rate-limiting step for long-range conductivity.

The crystal structure of hydrated sulfonic acids reveals organized channels or layers that facilitate this ion transport. rsc.org The sulfonic acid groups provide the charge carriers (protons) and, along with water, create the hydrophilic domains necessary for conduction. annualreviews.org The efficiency of this transport depends on the connectivity and tortuosity of these proton-conducting pathways. frontiersin.orgrsc.org

Studies on various sulfonated materials show a strong correlation between proton conductivity, the degree of hydration (water content), and temperature. frontiersin.orgsci-hub.box Higher hydration levels generally lead to better conductivity by ensuring a continuous hydrogen-bond network. For example, in sulfonated porous aromatic frameworks, conductivity increases significantly at high relative humidity (100% RH) when there are sufficient water molecules (around 10 per sulfonic acid group) to form a complete hydration shell around the proton, facilitating its dissociation from the sulfonate anion and subsequent transport. mdpi.com

The table below summarizes proton conductivity data for various sulfonated materials, illustrating the influence of structure and conditions.

Thermal Degradation and Desulfonation Mechanisms

The thermal decomposition of this compound is a critical aspect of its chemical behavior, with desulfonation being the most prominent degradation pathway. This process, essentially the reverse of sulfonation, is influenced by factors such as temperature and the presence of acidic catalysts.

C₈H₁₀O₃S + H₂O → C₈H₁₀ + H₂SO₄

This process is significantly accelerated by heating in the presence of a dilute acid. researchgate.netuni.lu The generally accepted mechanism for the acid-catalyzed desulfonation of arylsulfonic acids proceeds through an electrophilic aromatic substitution pathway. The initial step involves the protonation of the aromatic ring at the carbon atom bonded to the sulfonic acid group. This leads to the formation of a resonance-stabilized carbocation intermediate, often referred to as a Wheland intermediate or an arenium ion. The subsequent step is the departure of sulfur trioxide (SO₃), which then reacts with water to form sulfuric acid, thus regenerating the acid catalyst. uni.lunih.gov The reformation of the aromatic ring is the driving force for the elimination of the sulfonyl group. nih.gov

Kinetic studies on the desulfonation of benzenesulfonic acid and toluenesulfonic acids have shown the reaction to be first-order with respect to the sulfonic acid. researchgate.net For the closely related m-xylenesulfonic acid, the hydrolysis in the presence of sulfuric acid has been described as a reversible reaction. The kinetics of this protodesulfonation are considered a second-order process, where the protonation step is the rate-determining step. researchgate.net At a temperature of 100°C, the plot of the logarithm of the first-order rate constant (log k₁) against the Hammett acidity function (H₀) yields a straight line with a slope of 0.7, providing insight into the reaction's sensitivity to the acidity of the medium. researchgate.net

Upon heating to decomposition, 2,4-dimethylbenzenesulfonic acid is known to emit toxic fumes of sulfur oxides (SOx). chemicalbook.com While desulfonation is the primary degradation pathway, the thermal decomposition of a related compound, bis-2,4-xylylsulphonyldiazomethane, has been shown to be more complex, yielding products such as 2,4-dimethylbenzoic acid. This suggests that under certain conditions, alternative degradation mechanisms may occur.

The role of the water of hydration in this compound during thermal degradation is primarily to facilitate the hydrolysis reaction. The presence of water is crucial for the desulfonation process, acting as the nucleophile that attacks the sulfur atom or protonates the ring, leading to the cleavage of the C-S bond.

Interactive Data Table: Kinetic Parameters for the Desulfonation of Related Arylsulfonic Acids

CompoundTemperature (°C)MediumOrder of ReactionActivation Energy (kcal/mol)Slope (log k₁ vs. H₀)
Toluenesulfonic acids120-15565-85 wt% H₂SO₄First27-30Not Reported
m-Xylenesulfonic acid100H₂SO₄FirstNot Reported0.7

Advanced Research Applications of 2,4 Dimethylbenzenesulfonic Acid Dihydrate and Its Derivatives

Applications in Polymer Science and Materials Functionalization

2,4-Dimethylbenzenesulfonic acid dihydrate, a strong organic acid, and its derivatives are emerging as versatile compounds in the realm of polymer science and materials functionalization. Their unique chemical structure, featuring a hydrophobic aromatic ring with two methyl groups and a hydrophilic sulfonic acid group, allows for their use in a variety of applications, from enhancing polymer properties to enabling advanced material functionalities.

Functionalization Agent in Polymer Synthesis (e.g., Moisture Resistance, Adhesion)

The incorporation of 2,4-dimethylbenzenesulfonic acid or its derivatives into polymer matrices serves as an effective strategy for modifying their bulk and surface properties. The sulfonic acid group is highly polar and can interact with various polymer backbones through hydrogen bonding or ionic interactions. This has been leveraged to improve the moisture resistance and adhesion of certain polymer systems.

For instance, in the formulation of thermosetting resins like phthalonitrile-based composites, 2,4-xylenesulfonic acid is listed as a potential curing agent. google.comgoogle.com The curing process, which involves the cross-linking of polymer chains, is crucial for the final performance of the material, including its resistance to environmental factors like moisture. The use of sulfonic acid-containing catalysts can influence the cure kinetics and the final network structure, thereby impacting properties such as water uptake. google.comgoogle.com

Furthermore, in the development of conductive polymer dispersions, derivatives of 2,4-dimethylbenzenesulfonic acid are employed. google.com These dispersions are used to create conductive coatings, and the adhesion of these coatings to various substrates is a critical factor for their durability and performance. The presence of functional groups like sulfonic acids can enhance the interfacial interactions between the conductive polymer and the substrate, leading to improved adhesion. google.com

ApplicationPolymer SystemRole of 2,4-Dimethylbenzenesulfonic Acid DerivativeReference
Curing AgentPhthalonitrile ResinsPotential catalyst to improve moisture resistance google.comgoogle.com
Adhesion PromoterConductive Polymer DispersionsEnhances interfacial interactions for better adhesion google.com

Proton-Conducting Materials (e.g., Fuel Cell Membranes)

The sulfonic acid moiety (-SO3H) is a well-known proton-conducting group, making sulfonic acid-functionalized materials prime candidates for applications in electrochemical devices such as fuel cells. While direct and extensive research on this compound specifically for fuel cell membranes is not widely published, its derivatives have shown significant promise in the related field of redox flow batteries (RFBs).

A notable example is the synthesis of 3,6-dihydroxy-2,4-dimethylbenzenesulfonic acid (DHDMBS), which has been investigated as a positive electrolyte material in aqueous organic redox flow batteries. researchgate.netresearchgate.net The performance of these batteries relies on efficient proton transport across the membrane. Although DHDMBS itself is the active material, its molecular structure, derived from 2,4-dimethylbenzenesulfonic acid, highlights the utility of such sulfonated aromatics in electrochemical systems requiring proton conductivity.

The fundamental principle of using sulfonic acid groups to facilitate proton transport is central to the operation of proton-exchange membranes (PEMs) in fuel cells. These membranes are typically polymers functionalized with sulfonic acid groups. The research on DHDMBS in RFBs provides a conceptual basis for exploring this compound or its derivatives as dopants or functionalizing agents for novel proton-conducting polymer membranes.

Development of Nonlinear Optical Materials

Nonlinear optical (NLO) materials are crucial for a range of photonic applications, including frequency conversion and optical switching. Organic materials have garnered significant interest in this field due to their potentially large NLO responses. The synthesis of specific organic salts incorporating derivatives of 2,4-dimethylbenzenesulfonic acid has led to the development of promising NLO crystals.

A key example is the synthesis of 4-N,N-dimethylamino-4'-N'-methyl-stilbazolium 2,4-dimethylbenzenesulfonate (B253566) (DSDMS). google.com This compound is created through a metathesis reaction where the iodide salt of the stilbazolium chromophore is exchanged with the 2,4-dimethylbenzenesulfonate anion. google.com The resulting DSDMS crystals have been shown to be effective second-order NLO materials. google.com

The choice of the counter-ion is critical in the design of NLO active stilbazolium salts, as it influences the crystal packing and, consequently, the macroscopic NLO properties of the material. The use of 2,4-dimethylbenzenesulfonate has been demonstrated to yield crystals with favorable characteristics for NLO applications. google.com

NLO CrystalSynthesisRole of 2,4-DimethylbenzenesulfonateReference
DSDMSMetathesis of a stilbazolium iodide with the sodium salt of 2,4-dimethylbenzenesulfonic acidAnion that influences crystal packing for favorable NLO properties google.com

Role in Specialized Organic Synthesis

Beyond its applications in materials science, this compound is a valuable reagent and intermediate in specialized organic synthesis, facilitating the construction of complex molecular architectures.

Reagent for Introducing Sulfonic Acid Moieties

While a variety of sulfonating agents are commonly used in organic chemistry, arenesulfonic acids themselves can, under certain conditions, act as reagents to introduce sulfonic acid groups. A patent describes a sulfonation process where an aromatic compound is sulfonated by heating it with an arenesulfonic acid having at least one alkyl group as a substituent on the aromatic ring. google.com Although the examples in this patent primarily feature other alkylated benzenesulfonic acids as the sulfonating agent, the principle suggests the potential for 2,4-dimethylbenzenesulfonic acid to be used in a similar capacity. google.com

The reactivity of arenesulfonic acids in sulfonation reactions is often driven by the equilibrium nature of the sulfonation process, particularly at elevated temperatures. This allows for the transfer of a sulfo group from one aromatic ring to another.

Intermediate in the Synthesis of Complex Organic Molecules

2,4-Dimethylbenzenesulfonic acid serves as a crucial building block in the synthesis of more complex molecules, including pharmaceutical intermediates and dye intermediates. guidechem.comgoogle.com Its utility as an intermediate stems from the reactivity of both the aromatic ring and the sulfonic acid group, which allow for further chemical transformations.

One significant application is its use in the synthesis of dye intermediates. For instance, it is a precursor for 2-amino-3,5-dimethylbenzenesulfonic acid, which is then used in the synthesis of various azo dyes, including Food Red 2, Acid Orange 9, and Direct Violet 7. dyestuffintermediates.com The synthesis of these dyes involves the diazotization of the amino-sulfonic acid derivative followed by coupling with another aromatic component. dyestuffintermediates.com

In the pharmaceutical field, 2,4-dimethylbenzenesulfonic acid is used to form salts with active pharmaceutical ingredients (APIs). For example, it can be used to prepare mono-(acid) salts of 6-aminoisoquinolines, which may have applications as therapeutics. google.com The formation of such salts can improve the physicochemical properties of the API, such as solubility and stability.

Environmental Research and Monitoring of Sulfonic Acid Derivatives

The environmental impact of sulfonic acid derivatives is an area of active research, particularly concerning their fate in aquatic systems and the development of sensitive detection methods.

Specific studies detailing the environmental fate and transformation products of 2,4-dimethylbenzenesulfonic acid in aquatic systems are limited. However, research on structurally similar compounds, such as linear alkylbenzene sulfonates (LAS) and other benzenesulfonic acids, provides insights into its likely behavior.

The biodegradation of aromatic sulfonates is known to be carried out by various bacteria, such as Pseudomonas and Arthrobacter species, which can utilize these compounds as a sole source of sulfur. d-nb.info The degradation process typically involves desulfonation, where the sulfonate group is removed, followed by the cleavage of the aromatic ring. researchgate.net For alkyl-substituted compounds like 2,4-dimethylbenzenesulfonic acid, the biodegradation pathway is expected to begin with the oxidation of the alkyl chains, followed by desulfonation and subsequent degradation of the benzene (B151609) ring. researchgate.net The products of this biodegradation are generally lower molecular weight compounds like alcohols and short-chain fatty acids. researchgate.net

Studies on LAS in seawater have shown that biodegradation can exceed 99% under aerobic conditions. nih.gov The primary intermediates in LAS degradation are sulfophenylcarboxylic acids (SPCs), which are formed through the oxidation of the alkyl chain. nih.gov These intermediates are also ultimately biodegradable. nih.gov The rate of this degradation is influenced by factors such as temperature and the presence of microorganisms adapted to the surfactant. nih.gov While many sulfonated aromatic compounds are biodegradable, some, particularly those with multiple sulfonate groups or other substitutions, can be more resistant to degradation. The presence of the sulfonate group can increase the water solubility of the compound, which may hinder its transport across bacterial cell membranes.

It is important to note that while the degradation of some parent compounds may occur, the transformation products themselves can be stable and persistent. mdpi.com For example, the ozonation of some pharmaceuticals leads to transformation products that retain much of the original chemical structure and are not easily mineralized. mdpi.com

The detection of sulfonic acid derivatives at trace levels in environmental samples like water is crucial for monitoring their presence and understanding their environmental fate. Various analytical techniques have been developed for this purpose, with high-performance liquid chromatography (HPLC) and ion chromatography being prominent methods.

For the analysis of aromatic sulfonates, sample preparation often involves a pre-concentration step, such as solid-phase extraction (SPE), to isolate the analytes from the complex environmental matrix. sccwrp.org HPLC, often coupled with mass spectrometry (HPLC-MS), is a powerful tool for the separation and identification of these compounds. sielc.comnih.govnih.gov Reverse-phase HPLC methods using C18 columns are common, with mobile phases typically consisting of acetonitrile (B52724) and an aqueous buffer. sielc.comnih.gov For MS-compatible methods, volatile buffers like formic acid are used instead of non-volatile ones like phosphoric acid. sielc.com

The table below summarizes various analytical methods used for the determination of sulfonic acids and related compounds in environmental samples.

Analyte(s)Sample MatrixPreparation MethodAnalytical TechniqueColumnMobile PhaseDetectionLimit of Detection (LOD)Reference
2,4-Dimethylbenzenesulfonic acid--HPLCNewcrom R1 / Newcrom C18Acetonitrile, Water, Phosphoric Acid (or Formic Acid for MS)UV, MSNot Specified sielc.com
Aromatic SulfonatesTap and River WaterSolid-Phase Extraction (SPE)Capillary Electrophoresis (CE)-Sodium borate (B1201080) bufferUV, Fluorescence~0.1 µg/L
Amitraz and 2,4-dimethylanilineHoneyLiquid-Liquid ExtractionHPLC-UV / LC-MS/MSC18Acetonitrile, Ammonium acetateUV, MS/MSHPLC: 6-8 µg/kg; LC-MS/MS: 1-2 µg/kg nih.gov
2,4-D and transformation productsDrinking, Ground, and Surface WaterSolid-Phase Extraction (SPE)LC-MS/MSSynergi Hydro-RPAcetonitrile, Methanol (B129727), Water with Acetic AcidMS/MS0.10 µg/L (LOQ) epa.gov

Table of Compound Names

Common NameIUPAC Name
2,4-Dimethylbenzenesulfonic acid2,4-dimethylbenzenesulfonic acid
Camphorsulfonic acid(1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-methanesulfonic acid
Linear alkylbenzene sulfonates (LAS)A family of benzenesulfonic acids with a linear alkyl chain
Sulfophenylcarboxylic acids (SPCs)Carboxylic acids of benzenesulfonic acid
AcetonitrileAcetonitrile
Formic acidMethanoic acid
Phosphoric acidOrthophosphoric acid
AmitrazN,N'-[(methylimino)dimethylidyne]di-2,4-xylidine
2,4-dimethylaniline2,4-dimethylaniline
2,4-D(2,4-dichlorophenoxy)acetic acid

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Routes

The traditional synthesis of aryl sulfonic acids involves electrophilic sulfonation using concentrated sulfuric acid or oleum (B3057394) (fuming sulfuric acid). wikipedia.orgnumberanalytics.com This process, while effective, often requires harsh conditions and can generate significant acid waste. google.comchemithon.com Future research is increasingly focused on developing more sustainable and efficient synthetic methodologies.

Emerging strategies include the use of solid acid catalysts and greener reagents to minimize environmental impact and improve reaction control. numberanalytics.comamazonaws.com Key areas of exploration are:

Heterogeneous Catalysis: The use of silica-supported catalysts, such as silica (B1680970) sulfuric acid or perchloric acid on a silica support (SiO₂/HClO₄), offers a solvent-free method for sulfonating aromatic compounds. amazonaws.comscispace.com These catalysts are often reusable, simplifying product purification and reducing waste streams. amazonaws.com

Zeolite-Based Catalysis: Modified zeolites, such as H-Zeolite Socony Mobil-5 (HZSM-5) functionalized with chlorosulfonic acid, are being investigated for the sulfonation of xylenes (B1142099). nih.gov This approach can occur under milder conditions and offers high efficiency for converting gaseous xylene into its corresponding sulfonic acid. nih.gov

Advanced Catalytic Systems: Research into novel catalyst systems, like a mixture of bismuth tri-halide and a perfluoroalkanesulfonic acid, has shown promise for the sulfonation of aromatic compounds with high efficiency, offering another pathway that could be optimized for 2,4-dimethylbenzenesulfonic acid production. amazonaws.com

These novel routes aim to enhance selectivity, reduce energy consumption, and align with the principles of green chemistry by minimizing corrosive and hazardous reagents. numberanalytics.comresearchgate.net

Advanced Spectroscopic and Computational Studies of Hydration

The "dihydrate" designation signifies the presence of two water molecules associated with each molecule of 2,4-dimethylbenzenesulfonic acid. The nature of this hydration is critical to understanding the compound's stability, solubility, and crystalline structure. While a specific crystal structure for this exact dihydrate is not widely published, advanced analytical techniques are being used to study analogous hydrated sulfonic acids, providing a framework for future investigations.

Spectroscopic Techniques: Fourier-transform infrared (FTIR) and Raman spectroscopy are powerful, non-destructive tools for probing the molecular environment of the water and sulfonic acid groups. rsc.orgrsc.org In studies of similar hydrated materials like Nafion (a polymeric sulfonic acid), these techniques have revealed:

Specific vibrational modes corresponding to water molecules strongly bound to the sulfonic acid group (-SO₃H). rsc.orgrsc.org

Changes in the spectra during hydration and dehydration, allowing for the differentiation between bulk water and water molecules directly interacting with the acid sites. rsc.orgrsc.org

The persistence of at least one strongly bound water molecule even at elevated temperatures, indicating a very stable acid-water complex. rsc.org

Computational Modeling: Ab initio and density functional theory (DFT) calculations are employed to model the interactions between sulfonic acids and water molecules at a quantum level. researchgate.netacs.org These computational studies can:

Determine the minimum energy conformations of the acid-water clusters, revealing the most stable geometric arrangements. researchgate.net

Calculate the strength of hydrogen bonds between the water molecules and the sulfonate anion (-SO₃⁻). researchgate.netacs.org

Simulate vibrational spectra (FTIR, Raman) to help interpret experimental results and assign specific spectral features to distinct molecular interactions. researchgate.net

Future research will likely involve applying these combined spectroscopic and computational methods directly to 2,4-dimethylbenzenesulfonic acid dihydrate to precisely map the hydrogen bonding network and understand the energetic stability conferred by the two water molecules.

Expansion into New Materials Science Applications

The inherent properties of 2,4-dimethylbenzenesulfonic acid, particularly its strong acidity and its ability to act as a surfactant or dopant, make it a candidate for several advanced materials applications.

Proton Exchange Membranes (PEMs): Sulfonated aromatic polymers are leading alternatives to conventional perfluorinated materials for use in PEM fuel cells. researchgate.netnih.gov The sulfonic acid group is the key functional component, as it facilitates the transport of protons across the membrane. nih.gov20.210.105 Research focuses on incorporating monomers like sulfonated xylenes into novel polymer architectures to create membranes with:

High proton conductivity, especially under low-humidity conditions. researchgate.netacs.org

Enhanced thermal and mechanical stability. 20.210.105

Improved durability and longer operational lifetimes. nih.gov

Conducting Polymers: Polyaniline (PANI) is an intrinsically conducting polymer whose conductivity can be dramatically increased through "doping" with an acid. mdpi.com Aryl sulfonic acids, such as dodecylbenzene (B1670861) sulfonic acid, have been used as dopants to create soluble and processable conducting PANI complexes. capes.gov.br 2,4-Dimethylbenzenesulfonic acid could be explored as a dopant to tailor the properties of PANI for applications in:

Antistatic coatings

Sensors

Rechargeable batteries dtic.mil

The table below summarizes key research findings related to the use of sulfonic acids in these material applications.

Application AreaMaterial TypeRole of Sulfonic AcidKey Research Findings
Fuel Cells Sulfonated Aromatic PolymersProton ConductorCreates channels for proton transport, enabling fuel cell operation. researchgate.net
Conducting Polymers Doped Polyaniline (PANI)DopantIncreases electrical conductivity by protonating the polymer backbone. mdpi.comdtic.mil
Surfactants Alkyl Xylene SulfonatesSurfactantUsed in enhanced oil recovery due to their performance in high-salinity environments. google.com

Deeper Understanding of Environmental Transformations

As with any industrial chemical, understanding the environmental fate and transport of 2,4-dimethylbenzenesulfonic acid is essential. epa.gov Research in this area focuses on its persistence, potential for degradation, and transformation pathways.

Biodegradation: Studies on related compounds suggest that the biodegradability of aromatic sulfonates can vary significantly. While some simple aminobenzenesulfonic acids are readily degraded by aerobic bacteria, many sulfonated aromatics are more resistant to microbial action. nih.gov The degradation of xylene itself has been shown to proceed via multiple pathways in different bacteria, often initiated by oxidation of a methyl group or the aromatic ring. researchgate.netnih.gov Future research should focus on isolating microbial consortia capable of mineralizing 2,4-dimethylbenzenesulfonic acid, potentially identifying enzymatic pathways that cleave the sulfonate group and break down the aromatic ring.

Abiotic Degradation: Advanced Oxidation Processes (AOPs) are a key area of research for the degradation of persistent organic pollutants.

Photocatalytic Degradation: Studies on similar compounds like dodecyl-benzenesulfonate have shown that photocatalysts such as titanium dioxide (TiO₂) can effectively degrade the molecule under UV or visible light. nih.govelsevierpure.com

Sonochemical Degradation: The application of high-frequency ultrasound can generate highly reactive hydroxyl radicals in water, which have been shown to degrade benzenesulfonic acid. cusat.ac.innih.gov This process can break down the aromatic ring and lead to the release of sulfate (B86663) ions. cusat.ac.in

The table below outlines potential environmental transformation pathways.

Transformation ProcessDescriptionKey Intermediates/Products
Biodegradation Microbial breakdown of the compound.Hydroxylated intermediates, eventual mineralization to CO₂, water, and sulfate. nih.govnih.gov
Photocatalysis Degradation using a semiconductor catalyst (e.g., TiO₂) and light.Reactive oxygen species lead to hydroxylated derivatives and eventual breakdown. nih.gov
Sonolysis Degradation using high-frequency ultrasound.Hydroxycyclohexadienyl-type radicals and hydroxylated intermediates. nih.gov
Hydrolytic Desulfonation Reversal of the sulfonation reaction at high temperatures in aqueous acid.m-Xylene (B151644) and Sulfuric Acid. wikipedia.org

Further research into these pathways will provide a comprehensive environmental profile for 2,4-dimethylbenzenesulfonic acid, informing wastewater treatment strategies and risk assessments. epa.govnih.gov

Q & A

Q. What synthetic routes are recommended for preparing high-purity 2,4-dimethylbenzenesulfonic acid dihydrate?

The synthesis typically involves sulfonation of 2,4-dimethylbenzene (m-xylene) using concentrated sulfuric acid or chlorosulfonic acid under controlled conditions. Purification is achieved via recrystallization from aqueous ethanol to isolate the dihydrate form. Characterization should include 1H^1 \text{H}/13C^{13}\text{C} NMR for structural confirmation, thermogravimetric analysis (TGA) to verify hydration state, and elemental analysis to validate stoichiometry. Ensure reaction parameters (temperature, stoichiometry) are optimized to minimize byproducts like sulfones .

Q. Which analytical techniques are most effective for characterizing this compound?

Key methods include:

  • FTIR : Identify sulfonic acid (-SO3_3H) stretches (~1180–1120 cm1^{-1}) and hydroxyl groups from water.
  • XRD : Confirm crystalline structure and hydration state.
  • TGA : Quantify water content by mass loss at 100–150°C.
  • NMR : Distinguish aromatic protons and methyl groups (e.g., 1H^1 \text{H} NMR: δ 2.4–2.6 ppm for methyl groups, δ 7.2–7.8 ppm for aromatic protons).
  • Elemental Analysis : Verify C, H, S, and O content (expected formula: C8_8H10_{10}O3_3S·2H2_2O) .

Q. What safety protocols are critical when handling this compound?

  • Use PPE (gloves, goggles) to avoid skin/eye contact.
  • Work in a fume hood to prevent inhalation of aerosols.
  • Store away from ignition sources (P210) due to potential decomposition at high temperatures.
  • Neutralize spills with sodium bicarbonate and dispose of waste per local regulations .

Advanced Research Questions

Q. How does the dihydrate form influence acid strength compared to the anhydrous form?

The dihydrate’s water molecules enhance proton dissociation by stabilizing the sulfonate anion (SO3_3^-) through hydrogen bonding. Experimental studies on analogous compounds (e.g., p-xylene-2-sulfonic acid dihydrate) show stronger acidity (lower pKa) compared to anhydrous forms due to improved solvation. Use potentiometric titration in non-aqueous solvents (e.g., acetonitrile) with a glass electrode to measure acidity. Compare results with computational models (e.g., DFT) to validate hydration effects .

Q. How can researchers resolve discrepancies in electrochemical potential data for sulfonic acid derivatives?

Variations in reported potentials (e.g., -1.5 V for 2,4-dimethylbenzenesulfonyl chloride in ) arise from differences in solvent, reference electrodes, or impurities. Standardize measurements by:

  • Using a Ag/AgCl or SCE reference electrode in rigorously dried solvents.
  • Validating purity via HPLC or cyclic voltammetry.
  • Cross-referencing with DFT-calculated redox potentials to identify outliers .

Q. What experimental designs are optimal for evaluating catalytic efficiency in acid-catalyzed reactions?

  • Model Reaction : Use esterification of acetic acid with ethanol, monitoring conversion via GC.
  • Conditions : Vary catalyst loading (0.1–5 wt%), temperature (323–353 K), and solvent polarity.
  • Kinetics : Apply pseudo-first-order models to determine rate constants.
  • Comparative Studies : Benchmark against Amberlyst 15 or HZSM-5 catalysts (Table 1 in ).
  • Regeneration : Assess recyclability via washing and reactivation .

Q. How does hydration state affect solubility and solvent interactions?

The dihydrate exhibits higher solubility in polar solvents (water, ethanol) due to hydrogen bonding with water molecules. In contrast, anhydrous forms are more soluble in aprotic solvents (e.g., DMF). Use phase-solubility diagrams and Hansen solubility parameters to quantify interactions. For example, in microwave-assisted extraction (), hydration enhances compatibility with polar DES solvents like choline chloride–oxalic acid dihydrate .

Q. How can hydration levels be accurately determined in the dihydrate form?

  • TGA : Measure mass loss at 100–150°C (theoretical loss: 14.5% for two H2_2O molecules).
  • Karl Fischer Titration : Quantify residual water content post-synthesis.
  • XRD : Compare experimental patterns with simulated dihydrate structures to detect impurities.
  • DSC : Identify endothermic peaks corresponding to dehydration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.